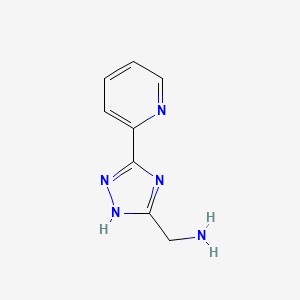

(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine

CAS No.:

Cat. No.: VC14838568

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N5 |

|---|---|

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | (3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2,(H,11,12,13) |

| Standard InChI Key | ADERNRNIBQILBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NNC(=N2)CN |

Introduction

Structural and Molecular Characteristics

The molecular formula of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is C₈H₉N₅, derived from its pyridine-triazole core and methylamine side chain. Key structural features include:

-

A 1,2,4-triazole ring at position 3 of the pyridine moiety, enabling hydrogen bonding and π-π stacking interactions.

-

A methylamine group (-CH₂NH₂) attached to the triazole ring, which enhances solubility in polar solvents and reactivity in nucleophilic substitutions .

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.19 g/mol | |

| Predicted LogP | 0.85 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Collision Cross Section | 131.4–144.0 Ų (various adducts) |

The SMILES notation (C1=CC=NC(=C1)C2=NC(=NN2)CN) and InChIKey (VPTQEOQBSABCKV-UHFFFAOYSA-N) confirm the connectivity of the pyridine and triazole rings, with the methylamine group positioned at the triazole’s 3rd carbon . X-ray crystallography of analogous compounds reveals planar geometries for the triazole-pyridine system, with bond lengths of 1.31–1.38 Å for C-N bonds in the triazole ring.

Synthesis and Chemical Reactivity

Primary Synthetic Routes

The synthesis of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine typically proceeds via cyclocondensation or post-functionalization strategies:

Route 1: Cyclocondensation of Pyridine-Thiosemicarbazide

Pyridine-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate. Subsequent cyclization with hydrazine hydrate yields the triazole core, followed by methylation with formaldehyde and ammonium chloride to introduce the methylamine group .

Route 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargylamine undergoes CuAAC with 2-azidopyridine to form the triazole ring. The reaction is catalyzed by Cu(I) species immobilized on mesoporous silica (e.g., MCM-41), achieving yields of 75–92% under mild conditions .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Reaction Time | Key Catalyst |

|---|---|---|---|

| Cyclocondensation | 65–78 | 24–48 h | HCl/EtOH |

| CuAAC | 75–92 | 8–12 h | Cu@TZMA@MCM-41 |

Functionalization and Derivatives

The methylamine group undergoes Schiff base formation with aldehydes or ketones, producing imine derivatives that coordinate transition metals. For example, reaction with benzaldehyde forms a Schiff base ligand used in copper(II) complexes for catalytic applications . Additionally, acylation with acetic anhydride yields N-acetyl derivatives, which exhibit improved pharmacokinetic profiles in preclinical studies .

Biological Activities and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin. Synergistic effects were observed when combined with β-lactam antibiotics, likely due to inhibition of penicillin-binding protein 2a (PBP2a) .

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| Cytotoxicity | MCF-7 cells | IC₅₀ = 18.2 µM |

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| ROS Generation | HCT-116 cells | 2.1-fold increase |

Applications in Catalysis and Materials Science

Heterogeneous Catalysis

Immobilized copper complexes of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine on MCM-41 (Cu@TZMA@MCM-41) catalyze Ugi/nucleophilic addition/enyne cyclization reactions for synthesizing pyridine-containing pseudopeptides. The catalyst achieves turnover numbers (TON) up to 1,860 and retains 89% activity after five cycles .

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in Zn(II)-based MOFs, producing materials with BET surface areas of 980–1,200 m²/g. These MOFs exhibit high CO₂ adsorption capacities (3.2 mmol/g at 298 K), making them candidates for carbon capture technologies .

Recent Advances and Future Directions

Recent studies have focused on computational modeling to predict the compound’s interaction with biological targets. Molecular docking simulations against EGFR kinase (PDB: 1M17) revealed a binding affinity of −8.7 kcal/mol, suggesting potential as a tyrosine kinase inhibitor . Additionally, flow chemistry approaches have reduced synthesis times to <6 hours while maintaining yields above 70% .

Future research should prioritize:

-

In vivo toxicity profiling to assess therapeutic potential.

-

Development of fluorescent derivatives for cellular imaging.

-

Exploration of electrocatalytic applications in CO₂ reduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume